Cas no 1369094-13-2 (5-amino-3-ethylthiophene-2-carboxylic acid)

5-Amino-3-ethylthiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene core substituted with an amino group at the 5-position and an ethyl group at the 3-position, terminating in a carboxylic acid functionality. This structure makes it a versatile intermediate in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and functional materials. The presence of both amino and carboxylic acid groups allows for further derivatization, enabling applications in peptide coupling, metal coordination, or polymer synthesis. Its ethyl substituent enhances lipophilicity, potentially improving bioavailability in drug design. The compound is typically handled under controlled conditions due to its reactivity.
5-amino-3-ethylthiophene-2-carboxylic acid structure
1369094-13-2 structure
Product Name:5-amino-3-ethylthiophene-2-carboxylic acid
CAS No:1369094-13-2
MF:C7H9NO2S
MW:171.216860532761
CID:5169580
PubChem ID:82412112
Update Time:2025-11-01

5-amino-3-ethylthiophene-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Thiophenecarboxylic acid, 5-amino-3-ethyl-
    • 5-amino-3-ethylthiophene-2-carboxylic acid
    • Inchi: 1S/C7H9NO2S/c1-2-4-3-5(8)11-6(4)7(9)10/h3H,2,8H2,1H3,(H,9,10)
    • InChI Key: ZQPQACBRPXVJRI-UHFFFAOYSA-N
    • SMILES: C1(C(O)=O)SC(N)=CC=1CC

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Additional information on 5-amino-3-ethylthiophene-2-carboxylic acid

Recent Advances in the Application of 5-amino-3-ethylthiophene-2-carboxylic acid (CAS: 1369094-13-2) in Chemical Biology and Pharmaceutical Research

The compound 5-amino-3-ethylthiophene-2-carboxylic acid (CAS: 1369094-13-2) has recently emerged as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of small-molecule inhibitors and fluorescent probes. This heterocyclic carboxylic acid derivative, with its unique structural features, has shown significant potential in modulating protein-protein interactions and enzyme activities. Recent studies have highlighted its utility in the design of kinase inhibitors and as a building block for the development of thiophene-based therapeutics.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the effectiveness of 5-amino-3-ethylthiophene-2-carboxylic acid derivatives as selective inhibitors of protein kinase C (PKC) isoforms. The researchers utilized the compound's carboxylic acid moiety for strategic modifications, creating a series of analogs with improved binding affinity and selectivity. Molecular docking studies revealed that the ethylthiophene core provides optimal hydrophobic interactions with the PKC binding pocket, while the amino group facilitates hydrogen bonding with key residues in the active site.

In the field of chemical biology, 5-amino-3-ethylthiophene-2-carboxylic acid has been employed as a versatile scaffold for the development of fluorescent sensors. A recent publication in ACS Chemical Biology (2024) described its incorporation into a novel FRET-based probe for monitoring intracellular calcium dynamics. The thiophene ring system's electron-rich nature and the compound's synthetic accessibility make it particularly suitable for such applications, offering advantages over traditional fluorophores in terms of photostability and cell permeability.

From a synthetic chemistry perspective, several innovative routes for the large-scale production of 5-amino-3-ethylthiophene-2-carboxylic acid have been reported. A 2023 patent application (WO2023187654) disclosed an efficient three-step synthesis from commercially available starting materials, achieving an overall yield of 68% with excellent purity (>99%). This advancement addresses previous challenges in the compound's availability, facilitating its broader application in medicinal chemistry programs.

The pharmaceutical potential of 5-amino-3-ethylthiophene-2-carboxylic acid derivatives continues to expand, with recent preclinical studies demonstrating their efficacy in models of inflammatory diseases and certain cancers. Particularly promising are its applications in the development of JAK-STAT pathway inhibitors, where the compound's structural features enable the disruption of critical protein-protein interactions. Ongoing structure-activity relationship studies aim to optimize the pharmacokinetic properties of these derivatives while maintaining their target specificity.

As research progresses, 5-amino-3-ethylthiophene-2-carboxylic acid (CAS: 1369094-13-2) is establishing itself as a valuable tool in chemical biology and drug discovery. Its versatility as both a synthetic intermediate and a bioactive scaffold positions it as a compound of significant interest for future therapeutic development. The continued exploration of its applications across various biological targets suggests that this molecule will remain at the forefront of medicinal chemistry research in the coming years.

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